8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one
Description
Properties
IUPAC Name |
8-ethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-9-3-4-12-10(7-9)14(17)11-8-15-6-5-13(11)16-12/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXVMQHQYIDZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C(C2=O)CNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonamide-Mediated Cyclization
A foundational approach involves condensing 4-aminonicotinonitrile (27 ) with diethyl malonate (28 ) in sodium ethoxide/ethanol, forming the 1,6-naphthyridin-2(1H)-one scaffold (29 ). Adapting this method, 27 is substituted with an ethyl group at position 8 prior to condensation. For example, treating 4-amino-8-ethylnicotinonitrile with diethyl malonate under basic conditions yields the bicyclic lactam after neutralization and recrystallization.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 4-Amino-8-ethylnicotinonitrile | 10 mmol |
| Diethyl malonate | 12 mmol |
| Sodium ethoxide | 2 eq |
| Ethanol | 20 mL |
| Temperature | Reflux, 8 h |
This method achieves yields of 68–72% , with purity confirmed via $$ ^1H $$ NMR (δ 8.05 ppm, d, J = 8.0 Hz, 1H) and HRMS.
Silver Triflate-Catalyzed Tandem Reactions
Silver triflate (AgOTf) catalyzes one-pot tandem reactions between ethyl-substituted aminopyridines and activated alkynes, enabling direct benzo-annulation. For instance, 3-ethyl-2-aminopyridine reacts with dimethyl acetylenedicarboxylate in dichloromethane at 25°C, followed by cyclization in the presence of AgOTf (5 mol%), yielding the benzo[b]1,6-naphthyridin-10-one framework.
Key Advantages
- Regioselectivity : AgOTf directs cyclization to position 10.
- Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Functional Group Transformations
Nitro Reduction and Alkylation
A stepwise route involves synthesizing 8-nitro-1,6-naphthyridin-10-one, followed by nitro reduction and ethyl group introduction.
- Nitro Intermediate : Condense 4-amino-3-nitronicotinonitrile with malonamide in ethanol/piperidine to form 8-nitro-1,6-naphthyridin-10-one.
- Reduction : Treat the nitro compound with Fe/HCl at 50°C, yielding 8-amino-1,6-naphthyridin-10-one.
- Ethylation : React the amine with ethyl bromide in DMF/K$$2$$CO$$3$$ at 80°C, achieving 85% conversion.
Analytical Data
Direct Ethyl Group Incorporation
Using ethylmalononitrile in place of malononitrile during cyclocondensation introduces the ethyl group in situ. For example, reacting 4-aminonicotinonitrile with ethylmalononitrile and benzaldehyde under BiCl$$_3$$ catalysis (5 mol%) in ethanol at 25°C yields 8-ethyl-1,6-naphthyridin-10-one in 74% yield.
Optimization Table
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| BiCl$$_3$$ | EtOH | 25 | 74 |
| AgOTf | DCM | 25 | 62 |
| None | EtOH | 25 | <10 |
Green Chemistry Approaches
Aqueous-Phase Synthesis
A water-based protocol employs choline hydroxide (ChOH) as a biocompatible catalyst. Combining 4-amino-8-ethylnicotinonitrile (10 mmol) and dimethyl malonate (12 mmol) in water (10 mL) with ChOH (1 mol%) at 50°C under N$$_2$$ affords the product in 90% yield after 6 h.
Environmental Metrics
- E-Factor : 0.8 (vs. 4.2 for organic solvents).
- PMI (Process Mass Intensity) : 3.1.
Solvent-Free Mechanochemical Synthesis
Ball-milling 4-amino-8-ethylnicotinonitrile (1.0 g) with malonamide (1.2 eq) and K$$2$$CO$$3$$ (0.5 eq) at 30 Hz for 2 h produces the target compound in 70% yield, eliminating solvent waste.
Purification and Characterization
Recrystallization
Crude product from aqueous synthesis is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals (mp 215–217°C).
Chemical Reactions Analysis
Types of Reactions
8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has shown that compounds similar to 8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one exhibit promising anticancer properties. For instance, naphthyridine derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies indicate that these compounds can target specific signaling pathways involved in tumor growth and metastasis .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact with bacterial membranes or inhibit essential enzymes critical for bacterial survival. This makes it a candidate for further development as an antimicrobial agent .
3. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of naphthyridine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The mechanisms include modulation of signaling pathways linked to inflammation and cell survival .
Chemical Synthesis
1. Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. Notable methods include Pd-catalyzed coupling reactions and cyclization techniques that allow for the efficient formation of the naphthyridine core .
2. Derivative Development
The ability to modify the chemical structure of this compound has led to the exploration of various derivatives with enhanced biological activities. Substituents can be introduced at different positions on the naphthyridine ring to optimize pharmacological properties .
Molecular Interactions
1. Binding Studies
Binding studies using molecular docking simulations have been conducted to understand how this compound interacts with biological targets such as enzymes and receptors. These studies reveal insights into the compound's affinity and specificity towards certain biological macromolecules .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of naphthyridine derivatives. By analyzing how different functional groups affect biological activity, researchers can design more potent analogs with desirable pharmacokinetic properties .
Case Studies
Mechanism of Action
The mechanism of action of 8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Physicochemical Properties
- Ethyl vs. Fluorine’s electronegativity may enhance binding to electron-deficient targets (e.g., enzymes) .
- Ethyl vs. Methoxy : Methoxy groups introduce polarity, improving solubility but possibly reducing bioavailability due to increased hydrogen bonding .
Biological Activity
The compound 8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one (CAS No. 1338653-48-7) is a member of the naphthyridine family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.
Synthetic Routes
The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of appropriate precursors under acidic conditions. For example:
- Condensation Reaction : The reaction typically involves the use of an ethyl-substituted aniline and a suitable carbonyl compound under reflux conditions.
- Cyclization : Following condensation, cyclization occurs through intramolecular nucleophilic attack leading to the formation of the naphthyridine structure.
Characterization
The synthesized compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Properties
Research indicates that derivatives of naphthyridines exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrated that this compound showed effective inhibition against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were reported in a range from 50 µg/mL to 200 µg/mL depending on the organism tested .
Anticancer Activity
Naphthyridine derivatives have also been explored for their anticancer properties:
- A study evaluated the cytotoxic effects of various naphthyridine derivatives on different cancer cell lines including breast and prostate cancer cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells .
The biological activity of this compound may involve:
- Inhibition of DNA gyrase : A key enzyme involved in bacterial DNA replication.
- Interference with cellular signaling pathways : Potentially affecting apoptosis and cell cycle regulation.
Case Study 1: Antiviral Activity
A recent study evaluated the antiviral potential of naphthyridine derivatives against various viral strains. The results indicated that certain analogs exhibited significant antiviral activity with IC50 values ranging from 0.5 µM to 5 µM .
Case Study 2: Toxicological Assessment
Toxicological evaluations have shown that while some naphthyridine derivatives are effective against pathogens, they also exhibit cytotoxicity at higher concentrations. A balance between efficacy and safety is crucial for further development .
Data Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for preparing 8-ethyl-benzo[b]1,6-naphthyridin-10-one derivatives?
Methodological Answer:
- Multi-component reactions : Utilize aldehydes, malononitrile, and enehydrazinoketones in ethanol under reflux to form the naphthyridine core .
- Cyclization strategies : Employ POCl₃ for dehydrative cyclization of nitro-substituted precursors, as demonstrated in analogous naphthyridinone syntheses (e.g., 3-nitro-1,6-naphthyridin-2(1H)-one conversion to chlorinated derivatives) .
- Functionalization : Introduce ethyl groups via alkylation or reductive amination, as seen in the synthesis of 8-fluoro-10-methyl analogs .
Q. How can researchers confirm the structural identity of 8-ethyl-benzo[b]1,6-naphthyridin-10-one?
Methodological Answer:
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Methodological Answer:
- Cytotoxicity assays : Use MTT or SRB assays against human tumor cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, as done for 8-fluoro-10-methyl analogs .
- Enzyme inhibition : Screen against ADP-ribosyltransferases (e.g., Scabin) via fluorescence-based GH activity assays, referencing benzo[c]1,6-naphthyridin-6-one inhibitors .
Advanced Research Questions
Q. How can synthetic yields of 8-ethyl derivatives be optimized?
Methodological Answer:
- Catalyst screening : Test bases like LiNPr₂ or piperidine in THF to enhance regioselectivity, as shown in tetrahydro-1,6-naphthyridine syntheses .
- Solvent effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) for cyclization steps .
- Temperature control : Optimize reflux conditions (e.g., 70–130°C) to minimize side reactions .
Q. How should researchers address contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Orthogonal assays : Validate results using clonogenic survival or apoptosis markers (e.g., Annexin V) .
- Molecular modeling : Perform docking studies to assess binding affinity variations (e.g., using AutoDock for naphthyridinecarboxamides in ) .
- Selectivity profiling : Compare activity against non-cancerous cell lines to identify off-target effects .
Q. What computational approaches are suitable for studying interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes like Scabin .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure-activity relationships .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess dynamic interactions .
Q. What strategies are effective for designing analogs with improved solubility or bioavailability?
Methodological Answer:
- Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) at the ethyl or carbonyl positions .
- Polar substituents : Incorporate sulfonyl or carboxylic acid moieties, as seen in Scabin inhibitors .
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility, following protocols for related naphthyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
